3-Methoxyquinoxalin-5-amine
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Overview
Description
3-Methoxyquinoxalin-5-amine is a heterocyclic compound with the molecular formula C₉H₉N₃O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The compound is characterized by a quinoxaline core substituted with a methoxy group at the 3-position and an amino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoxalin-5-amine typically involves the condensation of o-phenylenediamine with a suitable methoxy-substituted diketone. One common method includes the reaction of 3-methoxy-1,2-diaminobenzene with glyoxal under acidic conditions to form the desired quinoxaline derivative . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methoxyquinoxalin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxyquinoxalin-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.
Pathways Involved: It may inhibit or activate various signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and gene expression.
Comparison with Similar Compounds
3-Methylquinoxalin-5-amine: Similar in structure but with a methyl group instead of a methoxy group.
Quinoxaline: The parent compound without any substituents.
Quinoline: Another nitrogen-containing heterocycle with a different ring structure.
Uniqueness: 3-Methoxyquinoxalin-5-amine is unique due to the presence of both methoxy and amino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-methoxyquinoxalin-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-8-5-11-7-4-2-3-6(10)9(7)12-8/h2-5H,10H2,1H3 |
InChI Key |
RPBQBSWZBRIJSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N=C1)N |
Origin of Product |
United States |
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